molecular formula C11H17NO B6353024 4-{[(Butan-2-yl)amino]methyl}phenol CAS No. 1019604-84-2

4-{[(Butan-2-yl)amino]methyl}phenol

Cat. No.: B6353024
CAS No.: 1019604-84-2
M. Wt: 179.26 g/mol
InChI Key: SQDLKMCGEHPTFC-UHFFFAOYSA-N
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Description

4-{[(Butan-2-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a butan-2-ylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Butan-2-yl)amino]methyl}phenol typically involves the reaction of 4-hydroxybenzaldehyde with butan-2-ylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(Butan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(Butan-2-yl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Butan-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl group can influence the compound’s lipophilicity and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(butan-2-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(2)12-8-10-4-6-11(13)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDLKMCGEHPTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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